![molecular formula C17H17ClN2O2S B2842129 N'-(3-chloro-2-methylphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide CAS No. 2415585-34-9](/img/structure/B2842129.png)
N'-(3-chloro-2-methylphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-Chloro-2-methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide is a complex organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring and a thiophene ring attached to a cyclopropyl group
準備方法
The synthesis of N’-(3-Chloro-2-methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route may include the following steps:
Formation of the Chloro-Substituted Phenyl Intermediate: This step involves the chlorination of a methyl-substituted phenyl compound under controlled conditions.
Cyclopropylation: The thiophene ring is introduced to the cyclopropyl group through a cyclopropylation reaction.
Oxamide Formation: The final step involves the coupling of the chloro-substituted phenyl intermediate with the cyclopropylated thiophene compound to form the oxamide linkage.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
N’-(3-Chloro-2-methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N’-(3-Chloro-2-methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound may be studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research may explore its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
作用機序
The mechanism of action of N’-(3-Chloro-2-methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide involves its interaction with specific molecular targets and pathways. The chloro-substituted phenyl ring and the thiophene ring may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
N’-(3-Chloro-2-methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide can be compared with other similar compounds, such as:
3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea: This compound has a similar chloro-substituted phenyl ring but differs in its urea linkage and lack of a thiophene ring.
1-(5-Chloro-2-methylphenyl)propan-1-ol: This compound also contains a chloro-substituted phenyl ring but has a different functional group (propanol) and lacks the thiophene and cyclopropyl groups.
The uniqueness of N’-(3-Chloro-2-methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
特性
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-11-13(18)3-2-4-14(11)20-16(22)15(21)19-10-17(6-7-17)12-5-8-23-9-12/h2-5,8-9H,6-7,10H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMCIJDJSBVMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[2-(8-Bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)ethyl]sulfanyl}-N-phenylacetamide](/img/structure/B2842047.png)
![N-(4-ethoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2842049.png)
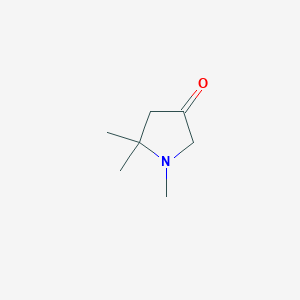
![3-[(4-chlorophenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2842052.png)

![6-(2,5-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2842055.png)
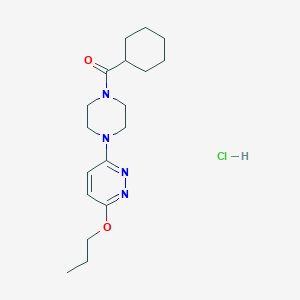
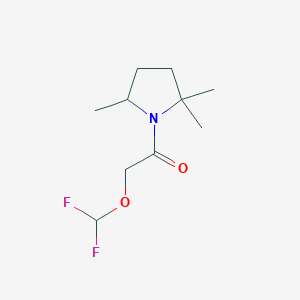
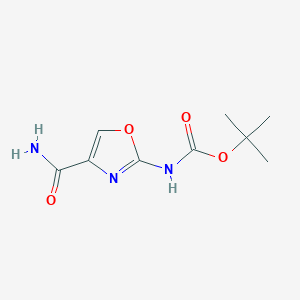
![5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842059.png)
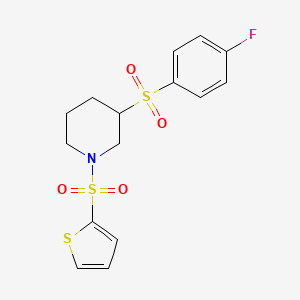

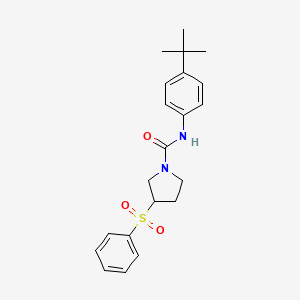
![Methyl 3-[(2-{[2-({2-[(4-bromophenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2842069.png)
